- Preparation of benzo- or pyrido-oxathiazepine derivatives as Nrf2-activating compounds, World Intellectual Property Organization, , ,
Cas no 94426-72-9 (2-2-(Benzyloxy)ethyloxirane)

2-2-(Benzyloxy)ethyloxirane structure
Product name:2-2-(Benzyloxy)ethyloxirane
2-2-(Benzyloxy)ethyloxirane Chemical and Physical Properties
Names and Identifiers
-
- 2-[2-(Benzyloxy)ethyl]oxirane
- 2-(2-(benzyloxy)ethyl)oxirane
- 2-(2-phenylmethoxyethyl)oxirane
- Oxirane, [2-(phenylmethoxy)ethyl]-
- (+/-)-(2-phenylmethoxyethyl)oxirane
- (+/-)-[2-(benzyloxy)ethyl]oxirane
- (+/-)-1-(benzyloxy)but-3-ene oxide
- (+/-)-4-benzyloxy-1,2-epoxybutane
- 1-(benzyloxy)-3-butene oxide
- Oxirane,[2-(phenylmethoxy)ethyl]
- (2S)-2-[2-(Benzyloxy)ethyl]oxirane
- MLS001075819
- WEEINLJFNLBGTR-UHFFFAOYSA-N
- Oxirane, 2-[2-(phenylmethoxy)ethyl]-
- SY028858
- SMR000639330
- 2-[2-(Phenylmethoxy)ethyl]oxirane (ACI)
- Oxirane, [2-(phenylmethoxy)ethyl]- (9CI)
- (2-Benzyloxyethyl)oxirane
- [2-(Phenylmethoxy)ethyl]oxirane
- MFCD00153925
- MFCD27934088
- CS-11726
- (R)-2-[2-(Benzyloxy)ethyl]oxirane
- A10556
- 94426-72-9
- AKOS027257081
- DTXSID20447190
- DA-00435
- EN300-322262
- CS-0112897
- SR-01000781929
- SCHEMBL2186409
- CHEMBL1482506
- SY263579
- SR-01000781929-2
- Z1861993933
- 2-2-(Benzyloxy)ethyloxirane
-
- MDL: MFCD27934088
- Inchi: 1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2
- InChI Key: WEEINLJFNLBGTR-UHFFFAOYSA-N
- SMILES: O(CCC1CO1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 178.09900
- Monoisotopic Mass: 178.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.8
- XLogP3: 1.6
Experimental Properties
- PSA: 21.76000
- LogP: 1.99210
2-2-(Benzyloxy)ethyloxirane Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-2-(Benzyloxy)ethyloxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183537-250mg |
2-(2-(Benzyloxy)ethyl)oxirane |
94426-72-9 | 98+% | 250mg |
¥756.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183537-5g |
2-(2-(Benzyloxy)ethyl)oxirane |
94426-72-9 | 98+% | 5g |
¥4031.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183537-25g |
2-(2-(Benzyloxy)ethyl)oxirane |
94426-72-9 | 98+% | 25g |
¥11681.00 | 2024-04-24 | |
Enamine | EN300-322262-0.5g |
2-[2-(benzyloxy)ethyl]oxirane |
94426-72-9 | 95.0% | 0.5g |
$101.0 | 2025-03-19 | |
eNovation Chemicals LLC | Y1050402-5g |
Oxirane, [2-(phenylmethoxy)ethyl]- |
94426-72-9 | 95% | 5g |
$495 | 2024-06-06 | |
TRC | B287528-100mg |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
abcr | AB494248-5 g |
2-[2-(Benzyloxy)ethyl]oxirane, 95%; . |
94426-72-9 | 95% | 5g |
€697.00 | 2023-04-19 | |
Chemenu | CM324836-5g |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 95% | 5g |
$400 | 2021-06-09 | |
eNovation Chemicals LLC | Y1050402-25g |
Oxirane, [2-(phenylmethoxy)ethyl]- |
94426-72-9 | 95% | 25g |
$1395 | 2024-06-06 | |
Apollo Scientific | OR471534-1g |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 1g |
£167.00 | 2023-09-02 |
2-2-(Benzyloxy)ethyloxirane Production Method
Synthetic Routes 1
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Benzene , Dichloromethane ; 0 °C; 0 °C → rt; 14 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Reference
Synthetic Routes 2
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane
Reference
- Stereoselective synthesis of (±)-methyl homononactate and (±)-methyl 8-epi-homononactateTetrahedron, 1988, 44(22), 6889-96,
Synthetic Routes 3
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 0 °C
Reference
- The first stereoselective and the total synthesis of Leiocarpin C and total synthesis of (+)-GoniodiolTetrahedron Letters, 2008, 49(48), 6765-6767,
Synthetic Routes 4
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; -20 °C; -20 °C → rt; overnight, rt
Reference
- Pyridinyl-heterocycles as isocitrate dehydrogenase 1 inhibitors and their preparation, therapeutically active compositions and their methods of use, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 6 h, 0 °C → rt
Reference
- First diastereoselective total synthesis of bicyclic styryl lactone: (1R,5R,7R)-7-((E)-styryl)-2,6-dioxabicyclo[3.3.1]nonan-3-oneResults in Chemistry, 2023, 5,,
Synthetic Routes 6
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; rt
Reference
- A concise stereoselective total synthesis of botryolide BTetrahedron Letters, 2010, 51(31), 4020-4022,
Synthetic Routes 7
Reaction Conditions
1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ; 1 min, rt; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 3 h, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 3 h, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
Reference
- Cyclohexanones by Rh-Mediated Intramolecular C-H InsertionJournal of Organic Chemistry, 2013, 78(19), 9772-9780,
Synthetic Routes 8
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Reference
- First stereoselective total synthesis of Neocosmosin A: a facile approachTetrahedron Letters, 2014, 55(41), 5629-5631,
Synthetic Routes 9
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
Reference
- Regioselective opening of simple epoxides with diisopropylamine trihydrofluorideJournal of Organic Chemistry, 1988, 53(5), 1026-30,
Synthetic Routes 10
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 2 h, rt
Reference
- Studies directed towards the synthesis of bryostatin: a stereoselective synthesis of the C7-C16 fragmentSynthesis, 2012, 44(19), 3077-3084,
Synthetic Routes 11
Reaction Conditions
1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ; 0 °C; 18 h, 0 °C
Reference
- Preparation of pyrrolopyridine derivatives as HIV inhibitors, Korea, , ,
Synthetic Routes 12
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C; 16 h, 0 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C
1.2 0 °C; 16 h, 0 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C
Reference
- Structure-Activity Relationships of 6- and 8-Gingerol Analogs as Anti-Biofilm AgentsJournal of Medicinal Chemistry, 2017, 60(23), 9821-9837,
Synthetic Routes 13
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
Reference
- Stereoselective synthesis of (±)-methyl nonactate and (±)-methyl 8-epi-nonactateTetrahedron Letters, 1987, 28(31), 3597-600,
Synthetic Routes 14
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C → rt; 14 h, rt
Reference
- Preparation of benzo- or pyrido-oxathiazepine 1,1-dioxide compounds having Nrf2-activating effect, World Intellectual Property Organization, , ,
Synthetic Routes 15
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 30 min, 0 °C; 24 h, rt
Reference
- A convenient synthesis of the enantiomerically pure (S)-2,4-dihydroxybutyl-4-hydroxybenzoate using hydrolytic kinetic resolutionSynthetic Communications, 2018, 48(16), 2093-2098,
Synthetic Routes 16
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C
Reference
- A concise stereoselective total synthesis of diplodialide CMonatshefte fuer Chemie, 2015, 146(11), 1921-1926,
Synthetic Routes 17
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C
Reference
- Total synthesis of (+)-anamarineOrganic & Biomolecular Chemistry, 2012, 10(13), 2647-2655,
Synthetic Routes 18
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 23 h, rt
Reference
- Preparation of 4-isopropylchroman-3-ol compounds as T-type calcium channel antagonists, Korea, , ,
2-2-(Benzyloxy)ethyloxirane Raw materials
2-2-(Benzyloxy)ethyloxirane Preparation Products
2-2-(Benzyloxy)ethyloxirane Related Literature
-
Rama M. Shakaroun,Hui Li,Philippe Jéhan,Marielle Blot,Ali Alaaeddine,Jean-Fran?ois Carpentier,Sophie M. Guillaume Polym. Chem. 2021 12 4022
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Roberto G. S. Berlinck,Ariane F. Bertonha,Mirelle Takaki,Julie P. G. Rodriguez Nat. Prod. Rep. 2017 34 1264
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Krishnammagari Suresh Kumar,Cirandur Suresh Reddy Org. Biomol. Chem. 2012 10 2647
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:94426-72-9)2-2-(Benzyloxy)ethyloxirane

Purity:99%
Quantity:100g
Price ($):4597.0